What is Fmoc-L-2-methylamino-7-octenoic acid used for in peptide synthesis?
What is Fmoc-L-2-methylamino-7-octenoic acid used for in peptide synthesis?
This guide details the technical application of Fmoc-L-2-methylamino-7-octenoic acid (CAS: 1808268-11-2), a specialized non-canonical amino acid used in advanced solid-phase peptide synthesis (SPPS).
Executive Summary
Fmoc-L-2-methylamino-7-octenoic acid is a dual-function building block designed for the synthesis of stapled and macrocyclic peptides with enhanced pharmacokinetic properties. Unlike standard olefinic amino acids (e.g., (S)-pentenyl alanine or S5) which are
This structural distinction provides two simultaneous benefits:
-
Ring-Closing Metathesis (RCM) Handle: The terminal alkene (7-octenyl) allows for the formation of hydrocarbon staples via ruthenium-catalyzed metathesis.
- -Methylation: The methyl group on the backbone nitrogen eliminates a hydrogen bond donor, improving membrane permeability, proteolytic stability, and altering the cis/trans isomerism of the peptide bond.
Primary Applications:
-
Synthesis of
-methylated stapled peptides (combining helix stabilization with metabolic stability). -
Mimicry of marine natural products (e.g., Dragonamides, Cocosamides) containing lipidic,
-methylated residues. -
Optimization of peptide drug candidates (improving ADME profiles).
Mechanistic Basis & Chemical Logic
Structural Advantages
The molecule combines the Fmoc protecting group strategy with a linear aliphatic side chain terminating in a double bond.
-
Formula:
-
Molecular Weight: 393.48 g/mol [][2]
-
Key Feature: The
-methyl group introduces steric hindrance that restricts backbone flexibility, often favoring cis-peptide bond conformations (approx. 10-30% population depending on solvent), which can be exploited to pre-organize peptides for cyclization.
The "Dual-Constraint" Strategy
In standard peptide stapling,
Figure 1: The dual-constraint mechanism. The olefinic side chain enables cyclization (RCM), while the intrinsic N-methyl group masks the backbone, synergistically improving drug-like properties.
Experimental Protocols
Coupling Protocol (Critical)
Coupling to an
Recommended Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Base: DIPEA (Diisopropylethylamine).[3]
-
Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) to reduce aggregation.
Step-by-Step Workflow:
-
Coupling of Fmoc-L-2-methylamino-7-octenoic acid (The residue itself):
-
Difficulty: Low/Medium.
-
Protocol: Use 4 eq.[3] AA, 3.8 eq. HATU, 8 eq. DIPEA in DMF. Reaction time: 45–60 min.
-
Validation: Standard Kaiser test is effective here (primary amine on resin).
-
-
Fmoc Deprotection:
-
Use 20% Piperidine in DMF (2 x 10 min).
-
Note: The exposed amine is now a secondary amine (
-methyl).
-
-
Coupling the NEXT Amino Acid (The difficult step):
-
Difficulty:High . The nucleophile is a hindered secondary amine.
-
Reagents: Use HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[4]
-
Stoichiometry: 5 eq.[5] Incoming AA, 5 eq.[6] HATU, 10 eq. DIPEA.
-
Conditions: Double coupling is mandatory.
-
Cycle 1: 2 hours at Room Temp.
-
Cycle 2: 1 hour at 50°C (Microwave assistance recommended if available: 75°C for 5 min).
-
-
Validation:Chloranil Test or Bromophenol Blue . (Standard Kaiser/Ninhydrin test does not detect secondary amines reliably).
-
Ring-Closing Metathesis (RCM) Protocol
Once the linear peptide is assembled, the terminal alkene of the 7-octenoic side chain is reacted with another olefinic residue (e.g., another unit of the same AA, or Allyl-Glycine) to form the staple.
Reagents:
-
Catalyst: Grubbs 1st Gen (for simple cases) or Hoveyda-Grubbs 2nd Gen (for sterically demanding
-methylated backbones). -
Solvent: 1,2-Dichloroethane (DCE) (degassed).
Workflow:
-
Resin Preparation: Wash resin with DCM (3x) and DCE (3x) to remove traces of DMF/Amine (amines poison the catalyst).
-
Catalyst Addition: Dissolve Hoveyda-Grubbs II (10–20 mol%) in degassed DCE. Add to resin.[3][7]
-
Reaction:
-
Standard: Agitate at Room Temp for 2 hours.
-
Difficult Cyclization: Microwave at 100°C for 15–30 min (closed vessel).
-
-
Validation: Cleave a micro-sample. Analyze via LC-MS. Look for a mass shift of -28 Da (loss of ethylene,
).
Data & Troubleshooting
Coupling Efficiency Comparison
The following table summarizes coupling efficiencies for the amino acid immediately following the
| Coupling Reagent | Base | Conditions | Yield (Next AA) | Notes |
| HBTU/HOBt | DIPEA | 2h, RT | < 40% | Not Recommended. High deletion rate. |
| DIC/Oxyma | - | 2h, 50°C | 60-70% | Acceptable for simple sequences. |
| HATU | HOAt/DIPEA | 2x 1h, RT | > 95% | Gold Standard. Minimal racemization. |
| COMU | DIPEA | 1h, 75°C (µW) | > 98% | Best for microwave synthesizers. |
RCM Pathway Visualization
Figure 2: The Ring-Closing Metathesis pathway. The critical success factor is the removal of ethylene gas and the absence of amine contaminants which poison the ruthenium catalyst.
References
-
BOC Sciences. Fmoc-L-2-methylamino-7-octenoic acid Product Data. Retrieved from
-
Sigma-Aldrich. Fmoc-L-2-methylamino-7-octenoic acid CAS 1808268-11-2. Retrieved from
-
Chatterjee, J., et al. (2008).[3][8] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. (Contextual grounding for N-Me utility).
-
BenchChem. Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis. Retrieved from
-
Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants. (RCM Protocols for non-canonical AAs). Retrieved from
Sources
- 2. Fmoc-7-aminoheptanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclic Opioid Peptide Agonists and Antagonists Obtained Via Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
